1,1,1,5,5,5-Hexafluoropentane

概要

説明

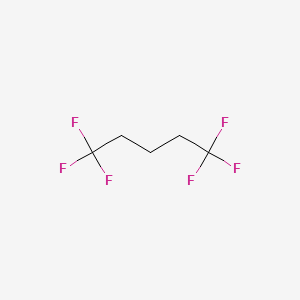

1,1,1,5,5,5-Hexafluoropentane is a compound with the molecular formula C5H6F6 . It is also known by other names such as hexafluoropentane .

Synthesis Analysis

The synthesis of 1,1,1,5,5,5-Hexafluoropentane involves complex reactions. For instance, alkyl isocyanides undergo a complex reaction with 1,1,1,5,5,5-hexafluoropentane-2,4-dione to afford 1-alkyl-3,5-bis (trifluoromethyl)-5-hydroxy-l H -pyrrol-2 (5 H)-ones in fairly high yields . Another synthesis method involves the reaction of La 2 O 3 with 1,1,1,5,5,5-hexafluoropentane-2,4-dione (Hhfa) and tetraglyme [Me (OCH 2 CH 2) 4 OMe] in hexane .Molecular Structure Analysis

The molecular structure of 1,1,1,5,5,5-Hexafluoropentane is characterized by a molecular weight of 180.09 g/mol and a molecular formula of C5H6F6 . The compound has a complexity of 95.1 and a topological polar surface area of 0 Ų . The InChI representation of the molecule is InChI=1S/C5H6F6/c6-4 (7,8)2-1-3-5 (9,10)11/h1-3H2 .Chemical Reactions Analysis

Alkyl isocyanides undergo a complex reaction with 1,1,1,5,5,5-hexafluoropentane-2,4-dione to afford 1-alkyl-3,5-bis (trifluoromethyl)-5-hydroxy-l H -pyrrol-2 (5 H)-ones in fairly high yields . The products of this reaction were characterized by 1 H, 13 C, and 19 F nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis .Physical And Chemical Properties Analysis

1,1,1,5,5,5-Hexafluoropentane has a density of 1.3±0.1 g/cm 3, a boiling point of 57.7±8.0 °C at 760 mmHg, and a vapour pressure of 228.3±0.1 mmHg at 25°C . Its enthalpy of vaporization is 28.8±3.0 kJ/mol, and it has a flash point of -0.2±10.4 °C . The compound has a molar refractivity of 26.1±0.3 cm 3 .科学的研究の応用

Reactivity with Hydrazines : The reaction of 1,1,1,5,5,5-hexafluoropentane-2,4-dione with hydrazine and its derivatives has been studied. It was found that the reaction with N-aryl or N-aroyl hydrazines produces specific hydroxypyrazoles, as determined by NMR and mass spectrometry (Threadgill, Heer & Jones, 1993).

Applications in MOCVD : A study describes the synthesis and characterization of La(hfa)3·Me(OCH2CH2)4OMe, a compound involving 1,1,1,5,5,5-hexafluoropentane-2,4-dione, as a promising volatile lanthanum precursor for low-pressure Metal-Organic Chemical Vapor Deposition (MOCVD) applications (Malandrino et al., 1998).

Condensation with (R)-Phenylglycinol : Research on the condensation of 1,1,1,5,5,5-hexafluoropentane-2,4-dione with (R)-phenylglycinol revealed the formation of specific pyridine through base-catalysed proton shift and Wittig rearrangement (Soloshonok, Ohkura & Yasumoto, 2006).

Chemical Vapor Deposition Precursors : Another study explored the synthesis and characterization of bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato) metal-polyether complexes. These complexes were found to be sublimable, non-hygroscopic, thermally stable solids, suitable as precursors in chemical vapor deposition (Timmer et al., 1991).

Molecular Structure Analysis : The molecular structure of Sc(hfa)3, involving 1,1,1,5,5,5-hexafluoropentane-2,4-dionato, was determined using gas electron diffraction and theoretical computations. This study provides insight into the structural characteristics of such compounds (Belova et al., 2005).

Reaction with Alkyl Isocyanides : A complex reaction of alkyl isocyanides with 1,1,1,5,5,5-hexafluoropentane-2,4-dione was studied, leading to the synthesis of specific hydroxy-pyrrol-ones. This reaction was characterized by various spectroscopic techniques (Yavari et al., 1997).

Safety and Hazards

The safety data sheet indicates that thermal decomposition of 1,1,1,5,5,5-Hexafluoropentane can lead to the release of irritating gases and vapors . The product can cause burns of eyes, skin, and mucous membranes . It is flammable, and its containers may explode when heated . Its vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .

作用機序

Target of Action

1,1,1,5,5,5-Hexafluoropentane, also known as Hexafluoroacetylacetone, is a chelating ligand . It primarily targets metal ions, forming metal-chelate complexes with Cu (II), Ni (II), Co (II), Nd (III), Rh (III), Fe (III), and Cr (III) .

Mode of Action

The compound interacts with its targets by forming chelate complexes. This interaction involves the donation of electron pairs from the hexafluoropentane molecule to the metal ions, resulting in the formation of stable, cyclic structures .

Biochemical Pathways

The formation of metal-chelate complexes can influence various biochemical processes, particularly those involving the targeted metal ions .

Pharmacokinetics

Given its chemical structure and properties, it is likely to exhibit low water solubility . This could impact its absorption, distribution, metabolism, and excretion, potentially limiting its bioavailability.

Result of Action

The molecular and cellular effects of 1,1,1,5,5,5-Hexafluoropentane’s action are largely dependent on the specific metal ions it targets and the biological context in which it is used. By forming chelate complexes with metal ions, it can influence the activity of metal-dependent enzymes and other biochemical processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,1,1,5,5,5-Hexafluoropentane. For instance, its chelating activity can be affected by the presence and concentration of different metal ions in the environment . Additionally, its stability and efficacy may be influenced by factors such as pH, temperature, and the presence of other chemical species .

特性

IUPAC Name |

1,1,1,5,5,5-hexafluoropentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F6/c6-4(7,8)2-1-3-5(9,10)11/h1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEXBCLLEJJKOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,5,5,5-Hexafluoropentane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,1,1,5,5,5-Hexafluoropentane-2,4-dione?

A1: 1,1,1,5,5,5-Hexafluoropentane-2,4-dione has a molecular formula of C5H2F6O2 and a molecular weight of 208.07 g/mol.

Q2: What spectroscopic data is available for characterizing Hhfac?

A2: Researchers commonly use infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to characterize Hhfac. [] For instance, IR spectroscopy reveals characteristic absorptions for the carbonyl groups and C-F bonds. []

Q3: How does the volatility of Hhfac impact its applications?

A3: Hhfac exhibits high volatility, making it suitable for applications like chemical vapor deposition (CVD). [] This property enables the formation of thin films by decomposing the precursor in the gas phase. []

Q4: What factors influence the thermal stability of metal complexes containing Hhfac?

A4: The thermal stability of metal complexes with Hhfac depends on factors like the metal's oxidation state and the presence of other ligands. [] For example, vanadium(III) complexes with fluorinated β-diketones, including Hhfac, show higher thermal stability than their oxovanadium(IV) counterparts. []

Q5: Has Hhfac been explored in catalytic applications?

A5: While Hhfac itself might not be a catalyst, its metal complexes find use in various catalytic reactions. [] For example, rhodium(I) complexes with Hhfac have been studied as catalysts for the rearrangement of dienols to enones. []

Q6: Have computational methods been employed to study Hhfac and its complexes?

A6: Yes, researchers utilize computational chemistry to investigate Hhfac and its derivatives. [, , ] For instance, ab initio calculations help determine activation energies for decomposition pathways of Hhfac and related β-diketones. [] Additionally, DFT calculations provide insights into the electronic structures and magnetic properties of Hhfac-containing metal complexes. []

Q7: Are there any strategies to enhance the stability of Hhfac-containing formulations?

A7: Researchers explore different approaches to improve the stability of Hhfac complexes. [] One method involves using bulky substituents to prevent undesirable reactions like dimerization. []

Q8: Does Hhfac usage require adherence to specific safety and environmental regulations?

A8: While the provided research does not explicitly discuss SHE regulations for Hhfac, it's crucial to handle and dispose of this compound responsibly, following established safety and environmental guidelines.

Q9: What analytical methods are used to quantify Hhfac in various matrices?

A9: Common techniques for Hhfac quantification include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with detectors like mass spectrometry (MS). []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Isopropyl-5-methylcyclohexyl 2-{3-[(benzylamino)carbonyl]pyridinium-1-yl}acetate chloride](/img/structure/B3042662.png)

![1-[2-(4-Chlorophenyl)sulfonylethylsulfonyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B3042666.png)

![N1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulphonamide](/img/structure/B3042668.png)

![3-[(4-Chloro-6-methylpyrimidin-2-yl)amino]-2-(propylsulfonyl)acrylonitrile](/img/structure/B3042670.png)

![O-[4-[(2-chloro-6-fluorobenzyl)thio]-6-(4-chlorophenyl)-1,3,5-triazin-2-yl]O,O-diethyl phosphothioate](/img/structure/B3042675.png)

![N1-(2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}phenyl)-3-bromopropanamide](/img/structure/B3042676.png)

![3-{5-[(4,5-dichloro-1H-imidazol-1-yl)sulphonyl]-2-thienyl}-1-methyl-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B3042677.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[[5-[(4,5-dichloroimidazol-1-yl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3042679.png)

![N1-(3-chloro-4-fluorophenyl)-3-{[3-(3-chloro-4-fluoroanilino)-3-oxopropyl]dithio}propanamide](/img/structure/B3042680.png)

![3-[2-(Benzenesulfonyl)ethylsulfanyl]-5-[(4,5-dichloroimidazol-1-yl)methyl]-4-methyl-1,2,4-triazole](/img/structure/B3042682.png)

![N5-(1-Methyl-1-oxo-1-phenyl-lambda6-sulphanylidene)-6-chloro-1,3-dimethyl-1H-pyrazolo[3,4b]pyridine-5-carboxamide](/img/structure/B3042685.png)